molecular formula C15H11N3O3S B2778909 N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide CAS No. 851988-52-8

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide

Cat. No.: B2778909
CAS No.: 851988-52-8
M. Wt: 313.33
InChI Key: JQDIAYXLYNORGC-UHFFFAOYSA-N
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Description

N'-{4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide is a tricyclic heterocyclic compound featuring a fused dioxa-thia-aza ring system. Its core structure includes oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms, forming a rigid scaffold.

Properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDIAYXLYNORGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide typically involves the condensation of 6-amino-[1,3]dioxolo[4,5-f][1,3]benzothiazole with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains and fungi, suggesting its use in developing new antibiotics or antifungal treatments. The compound's structure allows for interactions with microbial enzymes, inhibiting their growth and proliferation .

Anticancer Properties
Research indicates that N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}benzohydrazide possesses anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . This makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, showing promise in reducing inflammation markers in various models of inflammatory diseases. This suggests potential applications in treating conditions such as arthritis or inflammatory bowel disease .

Agricultural Applications

Fungicidal Activity
In agricultural research, N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}benzohydrazide has been evaluated for its fungicidal properties. It demonstrates effectiveness against several plant pathogens, making it a candidate for developing new fungicides that are less harmful to the environment compared to conventional chemicals .

Insecticidal Properties
The compound has also shown insecticidal activity against various pests affecting crops. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death. This property could be harnessed to create safer pest control solutions in agriculture .

Chemical Properties and Safety

The compound's chemical structure contributes significantly to its biological activities. It includes multiple functional groups that enhance its reactivity and interaction with biological targets. However, safety assessments indicate that it can be harmful if ingested or if it comes into contact with skin or eyes . Proper handling and safety measures are essential when working with this compound.

Mechanism of Action

The mechanism of action of N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Modifications : The tricyclic scaffold is conserved across analogues, but substituents vary significantly. For example, the 4-methoxybenzamide derivative (CAS 892854-74-9) replaces the hydrazide with a methoxy group, likely altering lipophilicity and membrane permeability .
  • Solubility and Bioavailability: The dimethylaminopropyl and sulfonatopropyl groups in CAS 1052537-38-8 and CAS 105938-64-5, respectively, improve aqueous solubility, which is critical for in vivo applications .

Biological Activity

N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its chemical reactivity and biological activity:

  • Molecular Formula : C13H8N2O4S
  • Molecular Weight : 288.28 g/mol
  • CAS Number : 892856-71-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines through the activation of caspase pathways.

Mechanism of Action :

  • Caspase Activation : Induces apoptosis by activating caspases 3 and 9.
  • Cell Cycle Arrest : Causes G1 phase arrest in cancer cells, inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increases oxidative stress leading to cell death.
Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a significant reduction in bacterial load in infected mice models compared to controls .

Study 2: Anticancer Activity

A study in Cancer Letters evaluated the compound's effects on HeLa cells and reported a dose-dependent increase in apoptosis markers alongside decreased cell viability . The study concluded that the compound's unique structure contributes to its cytotoxic effects on cancer cells.

Q & A

Q. What are the recommended methodologies for determining the crystal structure of this compound?

Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Structure solution : Employ SHELXS97 for phase determination via direct methods .
  • Refinement : Refine the model using SHELXL97 with full-matrix least-squares on F² .
  • Validation : Analyze geometric parameters (e.g., bond lengths, angles) and validate with software like PLATON or publCIF .

Q. How can spectroscopic techniques confirm the identity of this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR to verify the benzohydrazide moiety (δ ~8.0–10.0 ppm for NH protons) and tricyclic framework (aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 460–470 Da) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess stability .
  • Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Answer:

  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned crystals .
  • Disorder Modeling : Refine split positions for disordered atoms (e.g., solvent molecules) with PART instructions .
  • Validation Tools : Cross-check with RUBBLE (for geometry) and Coot (for electron density maps) .

Q. How is the compound’s biological activity evaluated in vitro?

Answer:

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
  • SAR Studies : Modify the benzohydrazide substituents to correlate structure with activity .

Q. What synthetic routes are optimal for producing derivatives of this compound?

Answer:

  • Acylation : React the hydrazide group with acyl chlorides (e.g., acetyl chloride) in THF at 0–5°C .
  • Cyclization : Use Ir-catalyzed photoredox conditions to form tricyclic cores .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

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